

Lta4H-IN-4: A Technical Guide to Leukotriene A4 Hydrolase Inhibition

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Compound of Interest

Compound Name: Lta4H-IN-4

Cat. No.: B12366663

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Disclaimer: No specific public data was found for a compound designated "Lta4H-IN-4." This guide provides a comprehensive overview of Leukotriene A4 Hydrolase (LTA4H) and the function of its inhibitors, based on available scientific literature. The data and protocols presented are representative of known LTA4H inhibitors.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways.[1][2][3] It possesses two distinct enzymatic activities: an epoxide hydrolase activity and an aminopeptidase activity. This dual functionality places LTA4H at a crucial juncture in the regulation of inflammation, making it an attractive target for therapeutic intervention in a variety of inflammatory diseases.[4][5]

The primary pro-inflammatory role of LTA4H is mediated by its epoxide hydrolase activity. It catalyzes the conversion of Leukotriene A4 (LTA4), an unstable epoxide, into Leukotriene B4 (LTB4).[1][2][6] LTB4 is a potent lipid mediator and chemoattractant that recruits and activates immune cells, particularly neutrophils, to sites of inflammation.[5][7] Elevated levels of LTB4 are associated with numerous inflammatory conditions, including respiratory diseases, inflammatory bowel disease, and arthritis.[8]

Conversely, the aminopeptidase activity of LTA4H can contribute to the resolution of inflammation. This activity is responsible for the degradation of the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[1] By degrading PGP, LTA4H can dampen the inflammatory response.

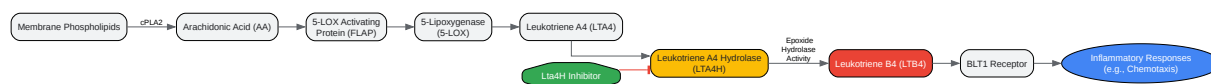
Given its central role in promoting inflammation through LTB₄ synthesis, inhibition of the epoxide hydrolase activity of LTA₄H is a key strategy for the development of novel anti-inflammatory therapeutics.

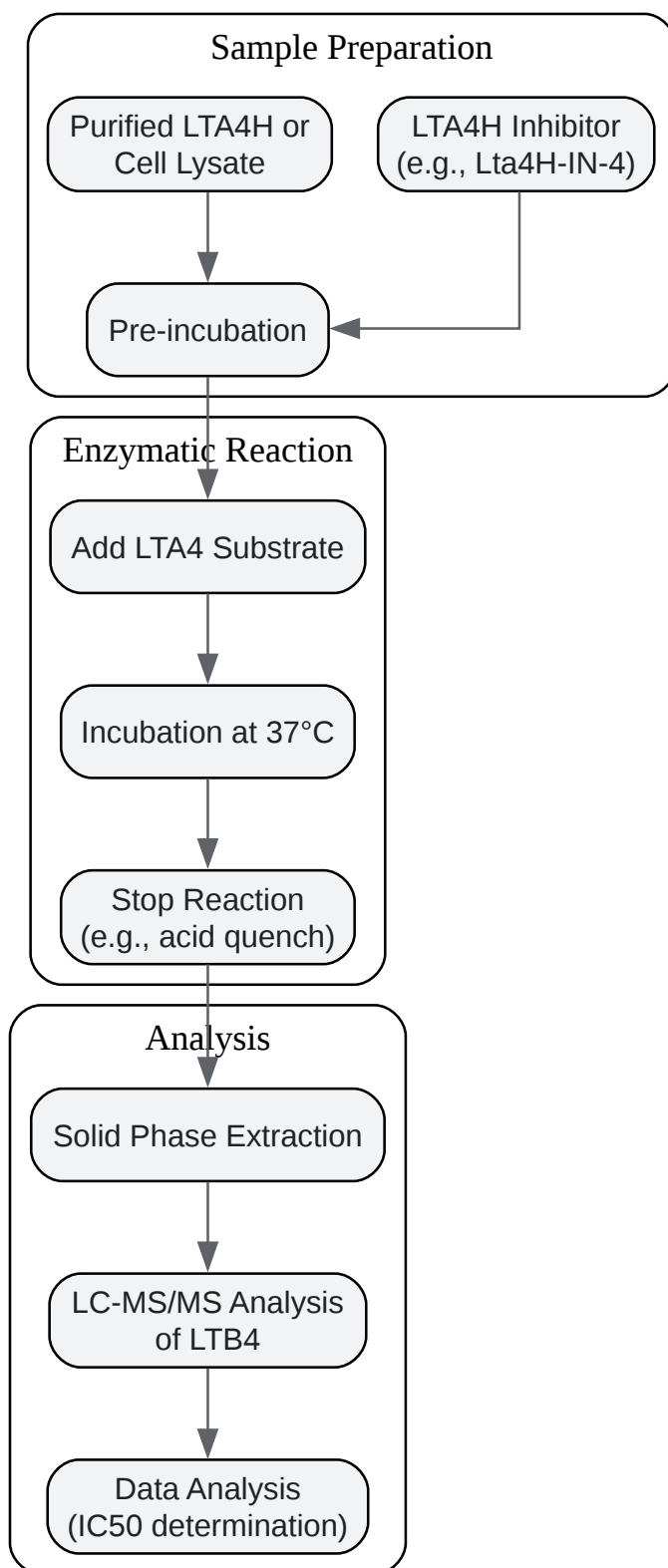
The Function of LTA₄H Inhibitors

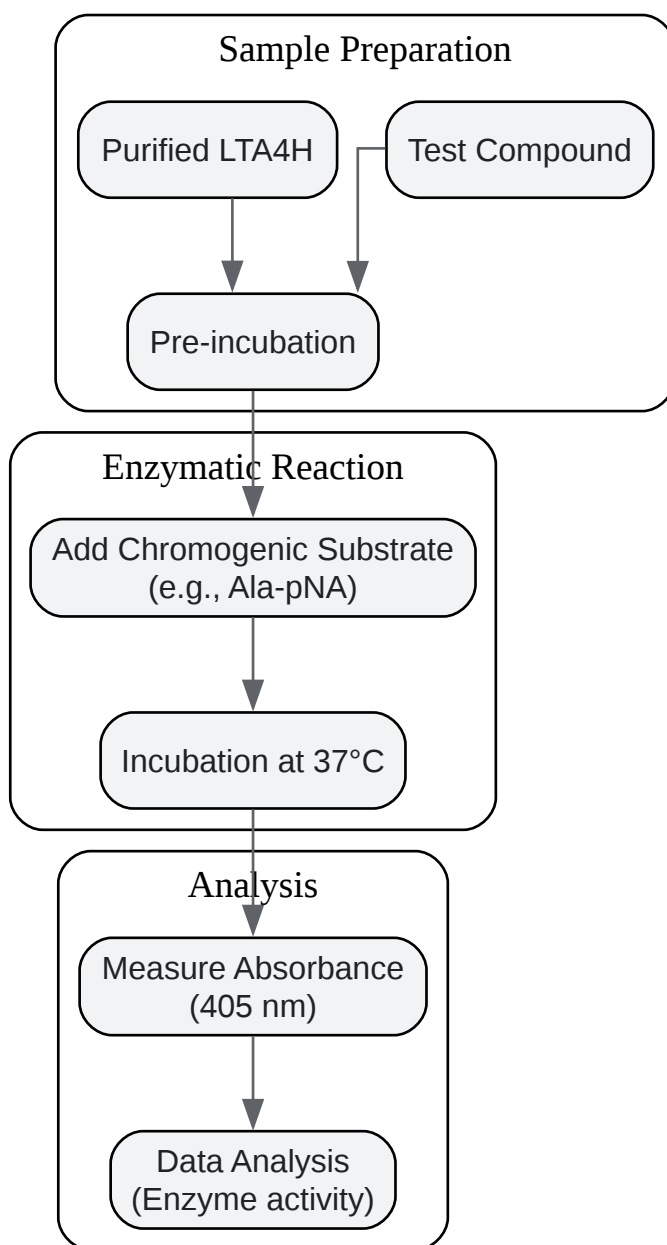
LTA₄H inhibitors are small molecules designed to specifically block the epoxide hydrolase activity of the LTA₄H enzyme.^[5] By binding to the active site of the enzyme, these inhibitors prevent the conversion of LTA₄ to LTB₄.^{[8][9]} This targeted intervention leads to a significant reduction in the production of the pro-inflammatory mediator LTB₄, thereby diminishing the inflammatory response.^[5] The primary therapeutic goal of LTA₄H inhibitors is to mitigate the excessive inflammation that characterizes various diseases.

Signaling Pathway of LTA₄H and its Inhibition

The biosynthesis of LTB₄ is a key component of the arachidonic acid cascade. The pathway and the point of intervention for LTA₄H inhibitors are illustrated below.







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